(4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone
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Overview
Description
1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfanyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE typically involves multiple steps. One common method includes the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Shares structural similarities but lacks the sulfanyl group.
1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine: Contains a sulfonyl group instead of a sulfanyl group.
Norchlorcyclizine: Similar structure but different functional groups attached to the piperazine ring.
Uniqueness
1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE is unique due to the presence of both the sulfanyl and benzoyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
Molecular Formula |
C25H25ClN2OS |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone |
InChI |
InChI=1S/C25H25ClN2OS/c26-23-10-12-24(13-11-23)30-19-21-6-8-22(9-7-21)25(29)28-16-14-27(15-17-28)18-20-4-2-1-3-5-20/h1-13H,14-19H2 |
InChI Key |
ZXJKDTHJZNLGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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